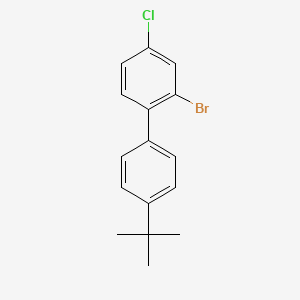

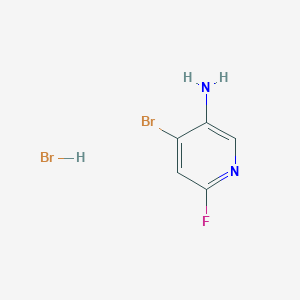

![molecular formula C8H7N3O2 B6295069 Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate CAS No. 2112668-56-9](/img/structure/B6295069.png)

Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate” is a compound with the molecular formula C8H7N3O2 . It is a derivative of imidazopyridine, which is a group of compounds known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridines has been a subject of intense research for numerous decades . A method for the preparation of derivatives substituted with a methyl group at various positions of the pyridine ring has been described . The reaction involves boiling the mixture under reflux for 6 hours .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an imidazole ring fused with a pyridine moiety . The compound contains a carboxylate group attached to the pyridine ring, which is further substituted with a methyl group .Chemical Reactions Analysis

Imidazo[4,5-c]pyridines can undergo a variety of chemical reactions. For instance, they can participate in cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reactants.作用機序

Target of Action

The primary targets of Methyl 3H-Imidazo[4,5-c]pyridine-7-carboxylate are yet to be definitively identified. Imidazopyridine derivatives have been known to interact with various cellular pathways necessary for the proper functioning of cells

Mode of Action

It is known that imidazopyridine derivatives can influence many cellular pathways . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Imidazopyridine derivatives are known to influence various cellular pathways, including those involved in the functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism

Result of Action

Imidazopyridine derivatives are known to influence various cellular pathways, which could lead to a range of molecular and cellular effects .

将来の方向性

The future directions in the research of imidazo[4,5-c]pyridines could involve the development of new synthetic methods, exploration of their biological activity, and their potential applications in medicinal chemistry . The specific future directions for “Methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate” would depend on its unique properties and potential applications.

生化学分析

Biochemical Properties

It is known that imidazo[4,5-b]pyridines, a related class of compounds, can activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation .

Cellular Effects

Related compounds have shown signs of apoptosis, including nuclear condensation and fragmentation, at certain concentrations .

Molecular Mechanism

Related compounds have been shown to activate NF-kappaB through phosphorylation .

特性

IUPAC Name |

methyl 3H-imidazo[4,5-c]pyridine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-9-3-6-7(5)11-4-10-6/h2-4H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOLLOJSONKETH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC2=C1N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)

![Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6295016.png)

![[5-(Difluoromethyl)-2-pyridyl]methanamine;oxalicacid](/img/structure/B6295037.png)

![Tert-butyl 6-iodo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6295065.png)